(R)-FlorhydralR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-FlorhydralR is a chiral compound known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound’s enantiomeric form, denoted by the ® configuration, indicates its specific three-dimensional arrangement, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-FlorhydralR typically involves enantioselective reactions to ensure the production of the desired enantiomer. Common synthetic routes include asymmetric synthesis using chiral catalysts or chiral auxiliaries. Reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-FlorhydralR may utilize large-scale enantioselective synthesis techniques, including continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening methods helps in optimizing reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
®-FlorhydralR undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-FlorhydralR has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its specific biological activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-FlorhydralR involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into the active sites of these targets, modulating their activity and leading to desired biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(S)-FlorhydralS: The enantiomer of ®-FlorhydralR with different biological activity.
Florhydral: The racemic mixture containing both ® and (S) enantiomers.
Other Chiral Compounds: Compounds like ®-limonene and (S)-limonene, which also exhibit enantioselective properties.
Uniqueness
®-FlorhydralR is unique due to its specific ® configuration, which imparts distinct biological and chemical properties compared to its (S) enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity.
Properties
IUPAC Name |
(3R)-3-(3-propan-2-ylphenyl)butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBQTOZYGEWCJ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC=O)C1=CC=CC(=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457925 |
Source
|
Record name | (R)-FlorhydralR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457928-60-8 |
Source
|
Record name | (R)-FlorhydralR | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.